3-Methoxy-4-propoxyphenol
Description
Contextualization within Substituted Phenolic Ether Chemistry
Phenolic ethers, or aromatic ethers, are organic compounds derived from phenol (B47542) where the hydroxyl group is replaced by an alkoxy group. wikipedia.org These compounds are prevalent in nature and are integral to the chemical structures of various medications and fragrances. The general structure of a phenol ether is an alkoxy group attached to a phenyl ring. wikipedia.org
Substituted phenolic ethers, such as 3-Methoxy-4-propoxyphenol, are characterized by the presence of additional functional groups on the benzene (B151609) ring. These substitutions significantly influence the molecule's physical and chemical properties. The arrangement of these substituents is crucial, with meta-substituted phenols and phenyl ethers possessing unique characteristics that are highly valued in medicinal chemistry and materials science. rsc.orgrsc.org The synthesis of these meta-substituted compounds presents a challenge due to the ortho-para directing effects in traditional electrophilic aromatic substitution reactions, leading to the development of various specialized synthetic methods. rsc.orgrsc.org
Significance and Research Trajectories within Organic Synthesis and Materials Science
The distinct structural attributes of substituted phenolic ethers like this compound make them important in several research areas.
In organic synthesis , these compounds serve as versatile building blocks. For instance, related compounds like (3-Methoxy-5-propoxyphenyl)boronic acid are used in Suzuki coupling reactions to form biaryl compounds, which are fundamental in the development of pharmaceuticals and advanced materials. The synthesis of such complex molecules often involves multiple steps, including the protection and deprotection of functional groups and the use of specialized catalysts. google.com Researchers have developed various strategies to synthesize substituted phenols and their ethers, including copper-catalyzed hydroxylation of aryl halides, which offers an efficient route to these valuable compounds. organic-chemistry.org
In the realm of materials science , phenol derivatives are explored for their potential in creating novel materials. pubcompare.ai For example, 4-propoxyphenol (B92817), a structurally related compound, has been used in conjunction with trimesic acid to form hydrogen-bonded organic molecular frameworks. mdpi.com These frameworks have potential applications in various solid-state materials. The study of photocrosslinkable prepolymers derived from similar phenolic structures highlights their utility in developing materials for industrial applications, such as UV-curable coatings. tandfonline.com The unique molecular interactions of these compounds suggest possibilities for advanced material design and the creation of novel synthetic pathways. pubcompare.ai
Data on Related Phenolic Ethers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |
| 4-Propoxyphenol | C9H12O2 | 152.19 | Building block for liquid crystals and organic synthesis. lookchem.com |
| (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-en-1-ol | C13H18O3 | 222.28 | Intermediate in chemical synthesis. nih.gov |
| (3-Methoxy-5-propoxyphenyl)boronic acid | C10H15BO4 | 210.10 | Used in Suzuki coupling reactions. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methoxy-4-propoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
HEJVIJFVGFESLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Methoxy 4 Propoxyphenol
O-Alkylation Approaches for Aromatic Hydroxyl Groups
O-alkylation of aromatic hydroxyl groups is a fundamental transformation in organic synthesis for the preparation of aryl ethers. For the synthesis of 3-Methoxy-4-propoxyphenol, this involves the introduction of a propyl group onto the oxygen atom of the hydroxyl moiety of a precursor like 3-methoxyphenol (B1666288) or a protected version thereof. The Williamson ether synthesis and the Mitsunobu reaction are two of the most widely employed and versatile methods for this purpose.
The Williamson ether synthesis, developed in 1850, remains a cornerstone for the formation of ethers and is highly applicable to the synthesis of this compound. mdpi.comresearchgate.net This method is an S(_N)2 reaction that involves the reaction of a phenoxide ion with a primary alkyl halide. researchgate.net
The initial and crucial step in the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. bme.hu This is typically achieved by treating the phenol (B47542) with a suitable base. For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K(_2)CO(_3)) are often sufficient. researchgate.net Stronger bases such as sodium hydride (NaH) can also be used to ensure complete and irreversible deprotonation. researchgate.net
Once the phenoxide is formed in situ, it reacts with an alkylating agent. For the synthesis of this compound, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane (B42940) is the typical electrophile. The reactivity of the alkyl halide follows the order I > Br > Cl, consistent with the leaving group ability in an S(_N)2 reaction. Primary alkyl halides are ideal for this reaction as they are most susceptible to backside nucleophilic attack and minimize the competing E2 elimination reaction. orgsyn.orgresearchgate.net Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product. researchgate.net
A representative reaction scheme for the synthesis of a guaiacol (B22219) derivative via Williamson ether synthesis is shown below:
Scheme 1: General Williamson Ether Synthesis for a Guaiacol Derivative
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| Guaiacol | Allyl bromide | K(_2)CO(_3) | Acetone | Guaiacol allyl ether | 80-90 |
| 4-Methylphenol | Chloroacetic acid | NaOH | Water | 4-Methylphenoxyacetic acid | - |
| Guaiacol | (±)-3-chloro-1,2-propanediol | NaOH | Ethanol | Guaifenesin | - |
This table presents examples of Williamson ether synthesis with substituted phenols, illustrating typical reactants, bases, and solvents. The synthesis of guaiacol allyl ether is analogous to the propoxylation needed for this compound. wpmucdn.comresearchgate.netmdpi.com
Phenoxide ions are ambident nucleophiles, meaning they possess two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). This can lead to a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products. mdpi.com The regioselectivity of the reaction is influenced by several factors, including the solvent, counter-ion, and the nature of the alkylating agent.
Generally, O-alkylation is favored under conditions that promote a "free" or solvent-separated phenoxide ion, which is more likely to react at the site of higher electron density (the oxygen atom). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to enhance O-alkylation. researchgate.net Conversely, conditions that favor ion-pairing, such as the use of nonpolar solvents and certain counter-ions, can lead to increased C-alkylation. Theoretical studies have shown that while solvent effects can favor C-alkylation, O-alkylation is generally the more favorable pathway kinetically.
In the context of synthesizing this compound from a precursor like 4-hydroxy-3-methoxyphenol, the electronic effects of the substituents also play a role. The methoxy (B1213986) group can influence the electron density distribution in the aromatic ring, but typically, the reaction conditions are optimized to ensure high selectivity for O-alkylation.
To improve the efficiency and environmental footprint of the Williamson ether synthesis, microwave-assisted methods have been developed. Microwave irradiation can significantly accelerate the rate of reaction, often reducing reaction times from hours to minutes and improving yields. organic-chemistry.org This rapid heating is believed to be due to the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to localized superheating.
Microwave-assisted O-alkylation of phenols can be carried out under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov For instance, the alkylation of naphthols with various alkyl halides has been successfully demonstrated using microwave irradiation in the presence of an alkali carbonate on a solid support. researchgate.net Similar conditions can be applied to the synthesis of this compound, offering a more sustainable and efficient alternative to conventional heating methods.
| Phenol | Alkylating Agent | Catalyst/Base | Conditions | Time | Yield (%) |
| Guaiacol | - | Activated Carbon | 600-700 °C, Microwave | - | High Conversion |
| Isatin | Various Alkyl Halides | K(_2)CO(_3)/Cs(_2)CO(_3) | DMF/NMP, Microwave | Mins | Moderate-High |
| Naphthols | Benzyl, Butyl, Ethyl Halides | Alkali Carbonate | Microwave, Solid-Liquid Phase | - | - |
This table showcases the application of microwave-assisted synthesis for the modification of phenolic and related compounds, highlighting the reduced reaction times and efficient conversions. mdpi.comorganic-chemistry.orgresearchgate.net
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are soluble in different, immiscible phases. In the context of the Williamson ether synthesis for phenolic compounds, the phenoxide salt is often soluble in an aqueous phase, while the alkyl halide is soluble in an organic phase. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. bme.hu
The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases like NaOH, and often improved yields and selectivity for O-alkylation. bme.hu By facilitating the transport of the "naked" phenoxide anion to the organic phase, PTC can enhance its nucleophilicity and minimize side reactions. This methodology is well-suited for the industrial-scale synthesis of ethers like this compound.
The Mitsunobu reaction provides an alternative and often milder method for the formation of ethers from phenols and alcohols. This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net
The reaction proceeds through the activation of the alcohol's hydroxyl group by the phosphine and azodicarboxylate, forming a good leaving group. The phenoxide, acting as the nucleophile, then displaces this activated hydroxyl group in an S(_N)2 fashion to form the aryl ether. A key feature of the Mitsunobu reaction is that it occurs with inversion of configuration at the alcohol's stereocenter, although this is not relevant when using a simple primary alcohol like propanol (B110389).
One of the main advantages of the Mitsunobu reaction is its ability to proceed under neutral and mild conditions, making it suitable for substrates with sensitive functional groups. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can sometimes complicate purification. For the synthesis of this compound, the Mitsunobu reaction would involve reacting a 4-hydroxy-3-methoxyphenol precursor with propanol in the presence of PPh(_3) and DEAD or DIAD.
| Phenolic Substrate | Alcohol | Reagents | Solvent | Yield (%) |
| 4-bromo-2-methoxyphenol | (S)-ethyl lactate | DIAD, PPh(_3) | Anhydrous THF | 88 |
| Diastereomeric alcohol | - (intramolecular) | DEAD, PPh(_3) | - | 92 (for N-introduction) |
This table provides examples of the Mitsunobu reaction involving phenolic substrates, demonstrating its utility in forming C-O bonds with high yields.
Ullmann Condensation Techniques for Aryl Ether Bonds
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a foundational method for the formation of aryl ether bonds and represents a viable strategy for synthesizing this compound. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org For the target molecule, this could theoretically be approached in two ways: the reaction of 4-propoxyphenol (B92817) with a 3-methoxy-substituted aryl halide or the reaction of guaiacol (2-methoxyphenol) with a 4-propoxy-substituted aryl halide.
Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, significant advancements have introduced milder conditions through the use of soluble copper catalysts supported by various ligands. wikipedia.org The effectiveness of these modern catalyst systems is highly dependent on the specific combination of substrate, ligand, solvent, base, and reaction temperature. arkat-usa.org
Research into Ullmann O-arylation reactions has shown that electron-poor aryl halides and electron-rich phenols generally provide the highest yields. arkat-usa.orgumich.edu The choice of base is also critical, with common options including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). umich.eduacs.org The development of ligand-accelerated catalysis, using additives like N,N-dimethylglycine, has enabled diaryl ether synthesis to be performed at significantly lower temperatures, around 90°C. acs.org
Table 1: Representative Conditions for Modern Ullmann Ether Synthesis This table summarizes general conditions found in the literature for Ullmann-type C-O coupling reactions, which could be adapted for the synthesis of this compound.
| Component | Examples | Role/Effect |
| Copper Catalyst | CuI, Cu₂O, Copper Nanoparticles | Facilitates oxidative addition and reductive elimination cycle. organic-chemistry.orgmdpi.com |
| Ligand/Additive | N,N-Dimethylglycine, l-Proline, PPh₃ | Stabilizes copper catalyst, increases solubility, and allows for milder reaction temperatures. arkat-usa.orgacs.org |
| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonates the phenol to form the active phenoxide nucleophile. arkat-usa.orgmdpi.com |
| Solvent | Dioxane, Toluene (B28343), DMSO, DMF | Solubilizes reactants; non-polar solvents like toluene or xylene have proven effective. arkat-usa.orgmdpi.com |
| Temperature | 70°C - 140°C (Modern Methods) | Significantly lower than traditional methods, depending on the catalyst system. organic-chemistry.orgarkat-usa.org |
The reaction mechanism for Ullmann-type couplings involves a catalytic cycle where a copper(I) species is often the active catalyst. organic-chemistry.org This species reacts with the aryl halide and the phenoxide to form the desired aryl ether. wikipedia.org
Electrochemical Synthesis Pathways for Alkoxy-Substituted Phenols
Electrochemical methods offer a green and efficient alternative for the synthesis of alkoxy-substituted phenols, avoiding the need for conventional oxidizing agents. nih.gov This strategy is particularly relevant for synthesizing compounds like this compound by building upon a simpler hydroquinone (B1673460) framework.
The electrochemical oxidation of hydroquinone or its substituted derivatives in an alcoholic medium can produce alkoxy-substituted phenols with high yields and selectivity. africaresearchconnects.comresearchgate.net Studies using graphite (B72142) and platinum electrodes have demonstrated that this method is effective for generating hydroquinone monoalkyl ethers. africaresearchconnects.comresearchgate.net For instance, the synthesis of 4-propoxyphenol, a close analogue and potential precursor to the target molecule, has been achieved with a yield of 81.1% via the anodic oxidation of hydroquinone in a propanol medium. researchgate.net
The process is typically carried out in an electrochemical cell where a constant current is applied. researchgate.net The alcohol serves as both the solvent and the nucleophile for the alkoxylation reaction. africaresearchconnects.com Sulfuric acid is often used as a supporting electrolyte and acid catalyst, showing better performance compared to other acids like methanesulfonic acid. africaresearchconnects.comresearchgate.net Research has shown that the chain length of the alcohol influences the reaction rate; longer chain alcohols tend to react more slowly. africaresearchconnects.comresearchgate.net Notably, branched alcohols such as secondary and tertiary alcohols exhibit no reactivity in this system. africaresearchconnects.comresearchgate.net
Table 2: Yields of 4-Alkoxyphenols from Electrochemical Oxidation of Hydroquinone Data from a study on the electrochemical oxidation of hydroquinone in various alcoholic media. researchgate.net
| Alcohol Medium | Resulting Product | Yield (%) |
| Methanol (B129727) | 4-Methoxyphenol | 97.0% |
| Ethanol | 4-Ethoxyphenol | 71.4% |
| Propanol | 4-Propoxyphenol | 81.1% |
This methodology could be adapted by starting with a substituted hydroquinone, such as 3-methoxyhydroquinone, and performing the anodic oxidation in propanol to directly target the 4-propoxy group.
The proposed mechanism for the formation of alkoxyphenols in this electrochemical system involves the creation of a quinhydrone (B85884) complex. africaresearchconnects.comresearchgate.net Quinhydrone is a charge-transfer complex formed between a quinone and a hydroquinone. nih.govresearchgate.net
The process begins with the electrochemical oxidation of hydroquinone at the anode to generate benzoquinone. researchgate.net This newly formed benzoquinone then complexes with unreacted hydroquinone molecules present in the solution to form an H-bonded quinhydrone complex. researchgate.net The alcohol, acting as a nucleophile, then attacks a weakened carbonyl bond within this complex. researchgate.netresearchgate.net This nucleophilic attack, followed by an intramolecular rearrangement, leads to the formation of the final alkoxyphenol product and regenerates the benzoquinone, allowing it to participate in further complex formation. researchgate.net This catalytic cycle involving the benzoquinone explains the high efficiency of the reaction. researchgate.net
Multistep Synthetic Routes to Complex Phenolic Ether Architectures
The strategic incorporation of the this compound moiety into more complex molecular frameworks, particularly those containing diaryl ether linkages, is a key focus in the design of novel bioactive compounds. While direct multistep syntheses starting from this compound to create complex phenolic ethers are not extensively detailed in readily available literature, the synthetic utility of closely related guaiacol and eugenol (B1671780) derivatives provides a strong model for potential synthetic pathways. These pathways often employ classical and modern coupling reactions to construct the core diaryl ether scaffold, followed by further functionalization.
A primary and historically significant method for the formation of diaryl ethers is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide at elevated temperatures. wikipedia.org The traditional conditions for the Ullmann condensation can be harsh, often requiring high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.org For instance, a phenol like this compound could be coupled with a functionalized aryl halide to generate a complex diaryl ether structure. The reactivity in such a reaction is influenced by the electronic properties of both partners; electron-withdrawing groups on the aryl halide typically facilitate the reaction. wikipedia.org
The synthesis of complex natural products and their analogues often involves the construction of diaryl ether linkages as a key step. For example, the synthesis of natural products containing a diaryl ether moiety showcases various strategies for C-O bond formation. researchgate.net While not starting from this compound, these syntheses provide valuable insights into the methodologies that could be adapted.
A practical example of building complex molecules from a similar structural unit can be seen in the synthesis of honokiol (B1673403) and magnolol (B1675913) derivatives. These compounds are biphenyl-type neolignans, not diaryl ethers, but their synthesis often starts from precursors structurally related to 4-propylguaiacol, a close analogue of this compound. The synthetic routes to these molecules demonstrate the multistep functionalization of a guaiacol-type core.
For instance, the synthesis of tetrahydrohonokiol derivatives begins with the alkylation of the phenolic hydroxyl group. nih.gov This is a fundamental step that could be applied to this compound to introduce a variety of side chains before further coupling reactions. The general procedure for such an alkylation is detailed in the table below.
| Step | Reagents and Conditions | Description | Reference |
|---|---|---|---|
| Alkylation | Tetrahydrohonokiol, KOH, water/methanol (1:1), Alkylating agent (e.g., Et₂SO₄ or Me₂SO₄), Microwave irradiation at 90 °C for 60 min. | The phenolic hydroxyl group is alkylated to form the corresponding ether. The reaction mixture is then neutralized and extracted. | nih.gov |
Following the initial modification of the phenolic group, further synthetic steps can be employed to build molecular complexity. In the synthesis of honokiol derivatives, formylation is a key step to introduce a reactive handle for further transformations. nih.gov
| Step | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| O-Alkylation | Honokiol | (e.g., 4-fluorobenzyl bromide) | 4'-((4-fluorobenzyl)oxy)-honokiol | nih.gov |
| Formylation | Alkylated Honokiol Derivative | 25% NaOH/TBAB in CHCl₃, 65 °C, 2-3 h | 5'-formylation derivative | nih.gov |
| Hydrazinecarboximidamide formation | Formylated Honokiol Derivative | Acetic acid/aminoguanidine carbonate in ethanol, 65 °C, 3-4 h | Hydrazinecarboximidamide-HNK derivative | nih.gov |
These examples, while not directly producing complex phenolic ethers from this compound, illustrate the fundamental steps and strategies that would be employed. A hypothetical multistep route to a complex diaryl ether using this compound would likely involve:
Protection/Activation of the Phenolic Hydroxyl Group: If necessary, the hydroxyl group of this compound could be protected or converted to a better leaving group for subsequent reactions.
Ullmann Condensation: Coupling of the modified or unmodified this compound with a suitable aryl halide using a copper catalyst to form the diaryl ether linkage.
Further Functionalization: Modification of other parts of the molecule to build the final complex architecture.
The synthesis of derivatives of the natural product eugenol, which shares the guaiacol core, also provides a template for potential multistep syntheses. These often involve esterification or etherification of the phenolic hydroxyl group, followed by reactions at the allyl side chain. researchgate.net
Reaction Mechanisms and Chemical Transformations of 3 Methoxy 4 Propoxyphenol and Its Analogs
Oxidative and Reductive Pathways in Aromatic Ethers
Aromatic ethers, including guaiacol (B22219) (2-methoxyphenol) and its derivatives, are subject to various oxidative and reductive reactions that target the ether linkages and the aromatic ring itself.
The cleavage of the carbon-oxygen bond in the alkoxy groups of aromatic ethers is a common transformation, typically requiring harsh conditions such as strong acids and high temperatures. unacademy.com The most prevalent method involves treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com
The reaction mechanism begins with the protonation of the ether's oxygen atom, converting the alkoxy group into a good leaving group (an alcohol). unacademy.commasterorganicchemistry.com A nucleophile, such as an iodide or bromide ion, then attacks the alkyl group. The specific pathway, either SN1 or SN2, is determined by the nature of the alkyl group. libretexts.orgyoutube.com
SN2 Mechanism: For primary alkyl groups, such as the methyl and propyl groups in 3-Methoxy-4-propoxyphenol, the cleavage proceeds via an SN2 mechanism. The halide ion attacks the less sterically hindered alkyl carbon, displacing the protonated phenol (B47542) as a leaving group. libretexts.orgmasterorganicchemistry.com In the case of alkyl aryl ethers, the cleavage consistently occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger, and sp²-hybridized carbons are resistant to SN1 and SN2 reactions. unacademy.com
SN1 Mechanism: For tertiary alkyl groups, the cleavage follows an SN1 pathway, involving the formation of a stable carbocation intermediate. libretexts.org
The relative reactivity of hydrogen halides in these cleavage reactions follows the order: HI > HBr > HCl. unacademy.com
| Mechanism | Substrate Type | Description | Relevance to this compound |
|---|---|---|---|
| SN2 | Primary or Methyl Alkyl Ethers | Nucleophilic attack by a halide on the alkyl carbon of the protonated ether. masterorganicchemistry.com | Applicable to both the methoxy (B1213986) and propoxy groups. |
| SN1 | Tertiary Alkyl Ethers | Formation of a stable carbocation intermediate after the departure of the protonated alcohol. libretexts.org | Not directly applicable as the compound has primary alkoxy groups. |
In biological systems, the cleavage of alkoxy groups from aromatic ethers is often catalyzed by enzymes, primarily cytochrome P450 monooxygenases. nih.govresearchgate.net This O-dealkylation process is a critical step in the metabolism of many compounds and involves the "unmasking" of phenol or catechol functionalities. researchgate.net For a compound like this compound, enzymatic O-dealkylation of either the methoxy or propoxy group would yield a substituted catechol derivative.
Following the formation of a catechol intermediate, the aromatic ring itself can be cleaved by another class of enzymes known as dioxygenases. researchgate.netacs.org This is a key step in the biodegradation of aromatic compounds. researchgate.net Depending on the enzyme, the ring can be cleaved in two ways:
Intradiol Cleavage: The C-C bond between the two hydroxylated carbons is broken. researchgate.net
Extradiol Cleavage: The C-C bond adjacent to one of the hydroxyl groups is broken, which is common for catechols. acs.org
This enzymatic cleavage results in the formation of linear, polyfunctional carboxylic acids, such as substituted cis,cis-muconic acids. uky.eduacs.org
The phenolic and catechol structures derived from this compound are susceptible to oxidation, leading to the formation of highly reactive intermediates like semiquinone radicals and quinones. nih.govresearchgate.net Guaiacol, a simple analog, undergoes oxidation to form products like biphenoquinone. nih.govnih.gov
The oxidation can proceed through several mechanisms:
Two-Electron Oxidation: Phenols and catechols can be directly oxidized to their corresponding quinones. For example, 4-alkyl-2-methoxyphenols can be converted to reactive quinone methides through cytochrome P450-catalyzed processes. nih.gov Similarly, the catechol formed from the O-dealkylation of this compound can be readily oxidized to an ortho-quinone. researchgate.net
One-Electron Oxidation: This pathway leads to the formation of a transient semiquinone radical. nih.gov These radicals can participate in further reactions or be oxidized to the quinone.
These quinone species are electrophilic and can react with cellular nucleophiles. The oxidation process itself can also generate reactive oxygen species (ROS), such as superoxide. nih.gov
Gas-Phase Fragmentation Pathways of Substituted Phenolic Ethers
Mass spectrometry is a key analytical technique for studying the structure of molecules like this compound. In the gas phase, under ionization, the molecule undergoes characteristic fragmentation, providing structural information.
When analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS), phenolic ethers are often observed as protonated molecules [M+H]⁺. metwarebio.com The subsequent fragmentation (dissociation) of this protonated species in the gas phase follows distinct pathways.
A common initial fragmentation step for protonated ethers is the neutral loss of the corresponding alcohol. nih.gov For protonated this compound, this could involve:
Loss of propanol (B110389) (C₃H₈O, 60 Da) from the propoxy group.
Loss of methanol (B129727) (CH₄O, 32 Da) from the methoxy group. nih.gov
Following the initial loss of an alcohol, the remaining ion can undergo further fragmentation. A characteristic fragmentation for many aromatic compounds is the loss of carbon monoxide (CO, 28 Da). nih.govresearchgate.net This often occurs after rearrangement of the ring structure.
The fragmentation of the aromatic ring itself leads to the formation of smaller, stable ionic species. While alkyl-substituted benzenes famously rearrange to form the highly stable tropylium (B1234903) ion (m/z 91), the fragmentation of phenolic ethers follows pathways influenced by the oxygen substituents. youtube.com
Cleavage of the C-O bond of an ether can lead to the formation of a resonance-stabilized carbocation. youtube.com Subsequent fragmentation of the aromatic ring can produce a variety of stable ions. The specific fragments observed in the mass spectrum of this compound would be characteristic of its substitution pattern, providing a unique fingerprint for its identification.
| Process | Neutral Loss | Mass Lost (Da) | Description |
|---|---|---|---|
| Loss of Alcohol | CH₃OH (Methanol) | 32 | Elimination from the protonated methoxy group. nih.gov |
| Loss of Alcohol | C₃H₇OH (Propanol) | 60 | Elimination from the protonated propoxy group. |
| Decarbonylation | CO (Carbon Monoxide) | 28 | Loss from the aromatic ring, often after initial fragmentation. researchgate.net |
| Loss of Alkyl Radical | •CH₃ (Methyl) | 15 | Homolytic cleavage, less common in soft ionization. youtube.com |
Table of Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject of the article |
| Benzene (B151609) | Core aromatic structure |
| Biphenoquinone | Oxidation product of guaiacol nih.gov |
| Carbon Monoxide | Neutral loss product in mass spectrometry nih.gov |
| Catechol | Intermediate in O-dealkylation |
| cis,cis-Muconic Acid | Product of aromatic ring cleavage acs.org |
| Guaiacol (2-methoxyphenol) | Analog compound for reaction mechanisms |
| Hydrobromic Acid | Reagent for ether cleavage libretexts.org |
| Hydrochloric Acid | Reagent for ether cleavage unacademy.com |
| Hydroiodic Acid | Reagent for ether cleavage libretexts.org |
| Methanol | Neutral loss product in mass spectrometry nih.gov |
| Ortho-quinone | Reactive oxidation product researchgate.net |
| Phenol | Product of ether cleavage |
| Propanol | Neutral loss product in mass spectrometry |
| Quinone Methide | Reactive oxidation product nih.gov |
| Superoxide | Reactive oxygen species generated during oxidation nih.gov |
Catalytic Reaction Mechanisms Involving Phenolic Ethers
The transformation of phenolic ethers is frequently facilitated by catalysts that can lower the activation energy for bond cleavage and formation, thereby guiding the reaction toward desired products. Heterogeneous catalysts, particularly metal sulfides, and acid-base catalysts play significant roles in these transformations.
The initial step in any heterogeneous catalytic reaction is the adsorption of the reactant onto the catalyst surface. For phenolic compounds, the interaction with surfaces like Molybdenum disulfide (MoS₂) and Cobalt-Molybdenum Sulfide (CoMoS) is critical for subsequent reactions such as hydrodeoxygenation (HDO). The adsorption can occur through several modes, influencing the reaction pathway. researchgate.net
Phenolic compounds can adsorb onto MoS₂ and CoMoS surfaces in various configurations: researchgate.net
η¹ Adsorption: The molecule binds to the surface through a single atom, typically the oxygen of the hydroxyl group.
η² Adsorption: The molecule interacts with the surface via two atoms.
η⁶ Adsorption: The molecule adsorbs parallel to the catalyst surface, with the aromatic ring interacting with the surface through its π-system. This flat π-interaction is expected to promote the hydrogenation (HYD) route in HDO. researchgate.net
Studies on model compounds like phenol and 2-ethylphenol (B104991) have shown that different surfaces favor distinct adsorption modes. For instance, crystalline surfaces tend to favor the flat π-interaction (η⁶), which can enhance the hydrogenation of the aromatic ring. researchgate.net The interaction between the phenolic compound and the catalyst surface can also involve electrostatic forces and π-π interactions, which play a significant role in the adsorption process. researchgate.net
Table 1: Adsorption Modes of Phenolic Compounds on Sulfide Catalysts
| Adsorption Mode | Description | Implication for Reaction Pathway |
|---|---|---|
| η¹ (Perpendicular O-interaction) | The molecule binds via the oxygen atom of the hydroxyl group. | May favor direct C-O bond cleavage. |
| η⁶ (Flat π-interaction) | The aromatic ring lies parallel to the catalyst surface, interacting via π-electrons. researchgate.net | Promotes hydrogenation of the aromatic ring. researchgate.net |
| Flat O-interaction | The molecule lies flat with the oxygen atom interacting strongly with the surface. | Dominant on some amorphous surfaces, potentially leading to ring degradation. researchgate.net |
Acid Catalysis: Strong Brønsted mineral acids, such as HCl and H₂SO₄, are effective catalysts for the cleavage of ether linkages in phenolic compounds. acs.orgnih.gov The reaction mechanism typically involves the protonation of the ether oxygen, making it a better leaving group and facilitating C-O bond scission. acs.org Research on lignin (B12514952) model compounds has demonstrated that the presence of a phenolic hydroxyl group can dramatically accelerate the rate of acid-catalyzed β-O-4 bond cleavage by nearly two orders of magnitude compared to non-phenolic analogs. acs.org
In an acidic medium, ether hydrolysis can proceed through Sₙ1 or Sₙ2 mechanisms. The Sₙ1 pathway, which involves the formation of a stable carbocation, is often dominant for structures that can support it. acs.org The specific products formed during acidolysis are also influenced by other substituents on the aromatic ring; for example, the presence of a methoxy group can alter the product distribution. acs.org
Basic Catalysis: Basic catalysts also play a crucial role, particularly in condensation reactions. The type of basic catalyst can significantly affect the mechanisms and kinetics of these reactions. For instance, in phenol-formaldehyde reactions, organic catalysts like triethylamine (B128534) tend to direct the addition of formaldehyde (B43269) to the ortho position of the phenol, whereas inorganic catalysts often favor para substitution. researchgate.net The nature of the cation in an inorganic base can also influence the condensation kinetics and the composition of the final product. researchgate.net Acid-base synergistic catalysis, where both acidic and basic sites are present, can be particularly effective for promoting the green synthesis of ethers under mild conditions. magtech.com.cn
Table 2: Influence of Catalyst Type on Phenolic Ether Transformations
| Catalyst Type | General Role | Mechanism Example | Effect on Selectivity |
|---|---|---|---|
| Acidic (e.g., H₂SO₄, HCl) | Promotes ether bond cleavage. acs.org | Protonation of ether oxygen followed by Sₙ1 or Sₙ2 nucleophilic substitution. acs.org | Product distribution is affected by ring substituents (e.g., methoxy groups). acs.org |
| Basic (e.g., Triethylamine) | Facilitates condensation and alkylation reactions. researchgate.netmagtech.com.cn | Deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. wikipedia.org | Can direct substitution to specific positions on the aromatic ring (ortho vs. para). researchgate.net |
Rearrangement Reactions of Phenolic Ether Derivatives (e.g., Fries rearrangement analogs)
Phenolic ether derivatives can undergo various intramolecular rearrangement reactions, leading to the formation of new structural isomers. These reactions are often catalyzed by heat or acids and are fundamental in organic synthesis.
A prominent example is the Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of allyl phenyl ethers. libretexts.org When heated, an allyl phenyl ether rearranges to form an ortho-allyl phenol. The reaction proceeds through a concerted mechanism involving a cyclic transition state. The initial product is a cyclohexadienone intermediate, which quickly tautomerizes to the more stable aromatic phenol, regaining the aromaticity. libretexts.org
Another important reaction is the Fries rearrangement , which involves the transformation of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. researchgate.net Although this reaction applies to phenolic esters rather than ethers, it represents an analogous rearrangement of a phenol derivative where an acyl group migrates from the phenolic oxygen to the aromatic ring, favoring the ortho and para positions. The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent.
Other rearrangements, such as the dienone-phenol rearrangement , involve the acid-catalyzed conversion of a cyclohexadienone into a stable phenol, representing another pathway for structural reorganization in phenol-related compounds. wikipedia.org
Table 3: Comparison of Rearrangement Reactions in Phenolic Derivatives
| Rearrangement Reaction | Starting Material | Product | Key Features |
|---|---|---|---|
| Claisen Rearrangement | Allyl Phenyl Ether | o-Allyl Phenol | researchgate.netresearchgate.net-Sigmatropic rearrangement; concerted mechanism; thermally induced. libretexts.org |
| Fries Rearrangement | Phenolic Ester | Hydroxy Aryl Ketone | Lewis acid-catalyzed; intramolecular acyl group migration. researchgate.net |
| Dienone-Phenol Rearrangement | Cyclohexadienone | Substituted Phenol | Acid-catalyzed; involves carbocation intermediates and alkyl/aryl migration. wikipedia.org |
Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 4 Propoxyphenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 3-Methoxy-4-propoxyphenol, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would confirm the substitution pattern of the aromatic ring and the identity of the ether functionalities.
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the propoxy group. The aromatic region would feature three protons on the benzene (B151609) ring. The propoxy group would show three separate signals for the ethyl and methyl protons, while the methoxy group would appear as a sharp singlet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H-2) | ~6.75 | Doublet (d) | 1H |
| Aromatic H (H-5) | ~6.85 | Doublet (d) | 1H |
| Aromatic H (H-6) | ~6.70 | Doublet of doublets (dd) | 1H |
| Phenolic OH | 5.0 - 6.0 | Singlet (s, broad) | 1H |
| Propoxy -OCH₂- | ~3.95 | Triplet (t) | 2H |
| Methoxy -OCH₃ | ~3.85 | Singlet (s) | 3H |
| Propoxy -CH₂- | ~1.80 | Sextet | 2H |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the aliphatic carbons of the methoxy and propoxy groups. The chemical shifts are heavily influenced by the electron-donating effects of the hydroxyl and ether oxygen atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Aromatic) | ~150.0 |
| C-3 (Aromatic) | ~148.5 |
| C-1 (Aromatic) | ~145.0 |
| C-5 (Aromatic) | ~118.0 |
| C-2 (Aromatic) | ~115.5 |
| C-6 (Aromatic) | ~114.0 |
| Propoxy -OCH₂- | ~70.0 |
| Methoxy -OCH₃ | ~56.0 |
| Propoxy -CH₂- | ~22.5 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
To confirm the predicted assignments and establish the precise connectivity, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene (-OCH₂-) and methyl (-CH₃) protons of the propoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the methoxy protons at ~3.85 ppm to the methoxy carbon at ~56.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) correlations between protons and carbons. This would confirm the substitution pattern. For instance, correlations would be expected from the methoxy protons (~3.85 ppm) to the aromatic C-3 carbon (~148.5 ppm) and from the propoxy methylene protons (~3.95 ppm) to the aromatic C-4 carbon (~150.0 ppm), solidifying the placement of the ether groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The IR and Raman spectra of this compound would be characterized by absorptions corresponding to the O-H, C-H, C-O, and aromatic C=C bonds.
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3550 - 3200 (broad) | Phenolic hydroxyl group |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic ring C-H bonds |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Methoxy and propoxy C-H bonds |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring stretching modes |
| O-H Bend | 1410 - 1310 | Phenolic hydroxyl in-plane bending |
| C-O Stretch (Aryl Ether) | 1275 - 1200 | Ar-O-C stretching from both ethers |
| C-O Stretch (Alkyl Ether) | 1150 - 1085 | C-O-C stretching from propoxy group |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and fragmentation. The molecular formula for this compound is C₁₀H₁₄O₃, with a calculated molecular weight of approximately 182.22 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would be expected to involve characteristic losses associated with the ether and phenol (B47542) moieties.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity | Description of Loss |
|---|---|---|
| ~182 | [M]⁺ | Molecular Ion |
| ~153 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propoxy group |
| ~139 | [M - C₃H₇]⁺ | Loss of a propyl radical (alpha-cleavage of the propoxy group) |
| ~124 | [M - C₃H₇O]⁺ | Loss of a propoxy radical |
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification.
Liquid chromatography (LC) is a versatile separation technique where the mobile phase is a liquid. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced forms of LC that utilize high pressure to achieve rapid and high-resolution separations.
Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode of LC used for the analysis of moderately polar compounds like phenols libretexts.orgnih.govlibretexts.org. In RP-LC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol (B129727) sielc.comsielc.com. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds are retained longer on the column.
For the analysis of this compound, a reversed-phase HPLC or UPLC method would be highly suitable. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC waters.commdpi.comnih.gov.
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Detection | Application |
| HPLC / UPLC | C18 or C8 silica | Water/Acetonitrile or Water/Methanol gradient with a small amount of acid (e.g., formic acid) | UV-Vis (at λmax), Mass Spectrometry (MS) | Quantification, Purity Analysis, Separation from complex matrices |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds epa.govnih.gov. As this compound is a semi-volatile compound, GC is an excellent method for its analysis. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
The choice of the GC column (stationary phase) is critical for achieving good separation. A nonpolar or moderately polar column, such as one with a polydimethylsiloxane or polyethylene glycol stationary phase, would likely be effective for the analysis of this compound. Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds, providing high sensitivity and a wide linear range. For enhanced specificity and identification, coupling GC with a mass spectrometer (GC-MS) is the preferred approach.
| GC Parameter | Typical Condition | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Separation of analytes based on volatility and polarity. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial temp: 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Optimizes the separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and confirmation. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring the progress of chemical reactions, and as a preliminary step for purification. In TLC, a thin layer of adsorbent material (stationary phase), such as silica gel, is coated onto a flat carrier, such as a glass or plastic plate.
A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The position of each separated component is characterized by its retention factor (Rf) value. For phenolic compounds, various solvent systems have been developed to achieve effective separation on silica gel TLC plates oup.comoup.comresearchgate.netphytojournal.comnih.gov.
For this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) would likely provide good separation on a silica gel plate. Visualization of the spots can be achieved under UV light or by staining with a suitable reagent.
| Stationary Phase | Mobile Phase System (Example) | Detection Method | Typical Rf Value (Illustrative) |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3, v/v) | UV light (254 nm), Staining with iodine vapor or a phenolic-specific reagent | 0.4 - 0.6 |
Theoretical and Computational Investigations of 3 Methoxy 4 Propoxyphenol
Quantum Chemical Modeling for Electronic Structure and Reactivity
Quantum chemical modeling is a cornerstone of computational chemistry, used to predict the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules the size of 3-Methoxy-4-propoxyphenol. nih.govarxiv.org The core principle of DFT is to calculate the total energy of a system based on its electron density.
Geometry Optimization and Energetics: The first step in most computational studies is geometry optimization, an iterative process to find the three-dimensional arrangement of atoms that corresponds to the lowest possible ground state energy. stackexchange.com For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. DFT functionals, such as the popular B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govresearchgate.net
In computational studies of structurally similar methoxyphenols, such as isoeugenol, DFT calculations have been used to determine these optimized geometrical parameters. researchgate.net The resulting data provides a detailed picture of the molecule's ground-state structure.
Table 1: Example of Optimized Geometrical Parameters for a Structurally Related Compound (Isoeugenol) Calculated by DFT/B3LYP/6-311G(d,p) (Note: This data is for Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol) and serves as an illustrative example of the type of data generated via DFT geometry optimization.) researchgate.net
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.39 Å |
| C-O (Phenol) | 1.37 Å | |
| C-O (Methoxy) | 1.36 Å | |
| Bond Angle | C1-C2-C3 | 120.5° |
| C2-C1-O (Phenol) | 117.8° | |
| Dihedral Angle | C2-C3-C(methoxy)-O | 179.9° |
Spectroscopic Property Prediction: DFT is also a powerful tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, predicting the UV-Visible absorption wavelengths that correspond to electronic transitions between molecular orbitals. researchgate.net Furthermore, calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra are invaluable for interpreting experimental results and assigning specific spectral peaks to the corresponding molecular vibrations (e.g., O-H stretch, C-O stretch, aromatic C-H bend).
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, often considered the "gold standard" for energy calculations.
For this compound, these methods would be particularly useful for determining reaction barrier heights with high precision. For example, the antioxidant activity of phenols often involves the donation of a hydrogen atom from the hydroxyl group. Ab initio calculations can precisely model the transition state of this hydrogen abstraction reaction and calculate the associated energy barrier. researchgate.net A study on a generic phenolic antioxidant reacting with a peroxy radical used multireference Møller–Plesset perturbation theory (MRMP2) to perform a full geometry optimization of the saddle point and determine a classical barrier height of 7.4 kcal/mol. researchgate.net Such calculations provide fundamental insights into the reactivity and antioxidant potential of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can reveal its conformational landscape. The propoxy and methoxy (B1213986) groups can rotate, leading to various conformers. MD simulations can explore these different conformations and determine their relative populations and the energy barriers for interconversion. nih.gov
Furthermore, MD simulations are ideal for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. This provides insight into its solubility and behavior in aqueous environments. nih.gov These simulations can also model how multiple this compound molecules might interact with each other in a condensed phase.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to solve chemical problems, often by correlating a molecule's structure with its physical or biological properties.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate quantitative molecular descriptors to a specific activity or property. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (e.g., XLogP3), and electronic properties (e.g., dipole moment, polarizability). nih.gov
For this compound, a key chemical property that could be predicted is its acidity, represented by the pKa value. The pKa of a phenol (B47542) is influenced by its substituent groups. A QSAR model could be developed using a training set of known phenols, where descriptors encoding the electronic effects of the methoxy and propoxy groups are used to build a regression model that accurately predicts the pKa. For instance, the experimental pKa of the related compound isoeugenol is 9.88. researchgate.net A successful QSAR model would be able to predict a value close to this based solely on its molecular structure.
Table 2: Example of Computed Molecular Descriptors for Structurally Related Phenols (Note: This data is for analogous compounds and illustrates the types of descriptors used in Chemoinformatics and QSAR studies.)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 4-Propoxyphenol (B92817) nih.gov | C9H12O2 | 152.19 | 2.3 | 1 | 2 |
| 3-Propoxyphenol nih.gov | C9H12O2 | 152.19 | 2.6 | 1 | 2 |
| Isoeugenol researchgate.net | C10H12O2 | 164.20 | 2.6 (Predicted) | 1 | 2 |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy.
This method is crucial for understanding potential biological activity. If this compound were being investigated as an inhibitor for a specific enzyme, molecular docking could be used to place it into the enzyme's active site. The simulation would identify key intermolecular interactions, such as hydrogen bonds between the phenol's hydroxyl group and amino acid residues, or hydrophobic interactions involving the aromatic ring and propoxy chain. researchgate.netresearchgate.net
For example, in a docking study of 4-ethyl-2-methoxyphenol with the GLP-1 receptor, the compound was found to bind to six specific amino acid residues (SER 84, CYS 85, TRP 87, ALA 92, VAL 95, and Pro 96) with a calculated Gibbs free energy of -6.10 kcal/mol. researchgate.net This level of detail on the binding mechanism is invaluable for rational drug design and for explaining the structural basis of a compound's biological effect.
Virtual Screening and Lead Optimization in Chemical Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this would involve using its three-dimensional structure as a query to screen extensive chemical databases. The aim would be to find molecules with similar shapes, electrostatic properties, and pharmacophores, which could potentially share similar biological activities.
Lead optimization is the process of taking a promising compound (a "lead") identified through screening and modifying its chemical structure to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. If this compound were identified as a lead compound, computational methods would be employed to design and evaluate derivatives. This would involve in silico modifications to its structure, followed by computational predictions of how these changes affect its binding to a target and its drug-like properties.
Computational Spectroscopy for Predicting NMR and MS Data
Computational spectroscopy utilizes quantum chemical calculations to predict the spectral properties of molecules. For this compound, this would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the ¹H and ¹³C NMR chemical shifts and coupling constants. These calculations would be based on methods like Density Functional Theory (DFT) and would help in the structural elucidation and confirmation of the compound. The predicted spectra would be compared with experimental data for validation.
Mass Spectrometry (MS): Predicting the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. This information is crucial for identifying the compound in complex mixtures and for understanding its gas-phase chemistry.
A hypothetical table of predicted NMR data is presented below to illustrate the output of such a computational study.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| 1 (Phenolic Carbon) | 145.0 - 150.0 | - |
| 2 (Methoxy-bearing Carbon) | 140.0 - 145.0 | - |
| 3 (Propoxy-bearing Carbon) | 150.0 - 155.0 | - |
| 4 (Aromatic CH) | 110.0 - 115.0 | 6.8 - 7.0 |
| 5 (Aromatic CH) | 115.0 - 120.0 | 6.7 - 6.9 |
| 6 (Aromatic CH) | 100.0 - 105.0 | 6.9 - 7.1 |
| 7 (Methoxy Carbon) | 55.0 - 60.0 | 3.8 - 4.0 |
| 8 (Propoxy O-CH₂) | 70.0 - 75.0 | 3.9 - 4.1 |
| 9 (Propoxy CH₂) | 22.0 - 27.0 | 1.7 - 1.9 |
| 10 (Propoxy CH₃) | 10.0 - 15.0 | 0.9 - 1.1 |
Note: The values in this table are illustrative and not based on actual computational results for this compound.
Reaction Pathway and Transition State Analysis using Computational Methods
Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to identify the most likely pathway from reactants to products.
Transition State Analysis: This focuses on identifying the high-energy transition state structures that connect reactants and products. By calculating the energy barrier of the transition state, the reaction rate can be estimated. For this compound, this could be applied to understand its reactivity, stability, and potential metabolic pathways.
Environmental Behavior and Transformation of Phenolic Ethers
Atmospheric Fate and Photo-Oxidation Pathways of Volatile Methoxyphenols
Volatile methoxyphenols, which can be released into the atmosphere from sources such as biomass burning, undergo chemical transformations that determine their atmospheric lifetime and contribution to secondary atmospheric pollutants. The primary daytime degradation mechanism for these compounds is their reaction with hydroxyl (OH) radicals, the so-called "detergent of the atmosphere".
The reaction of methoxyphenols with OH radicals can proceed through two main pathways: OH-addition to the aromatic ring and H-atom abstraction from the methoxy (B1213986) or hydroxyl groups. uni-hannover.deros.edu.pl For structurally similar compounds like guaiacol (B22219) and creosol, H-atom abstraction from the phenolic OH group and OH addition to the aromatic ring are the dominant initial reactions. nih.gov Subsequent reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx) lead to the formation of a variety of oxidation products, including catechol, methyl glyoxylate, and malealdehyde. uni-hannover.deros.edu.pl In high-NO₂ conditions, nitrated phenols such as nitroguaiacol and nitrocatechol can also be formed. uni-hannover.deros.edu.pl
The atmospheric lifetimes of volatile methoxyphenols are relatively short due to their reactivity with OH radicals. For instance, the estimated atmospheric lifetimes of guaiacol, creosol, and syringol are approximately 4.27, 3.56, and 2.98 hours, respectively. uni-hannover.de These short lifetimes indicate a rapid transformation in the atmosphere, which can contribute to the formation of secondary organic aerosols (SOA). ros.edu.pl
| Compound | Estimated Atmospheric Lifetime (hours) | Reference |
|---|---|---|
| Guaiacol | 4.27 | uni-hannover.de |
| Creosol | 3.56 | uni-hannover.de |
| Syringol | 2.98 | uni-hannover.de |
Biodegradation Mechanisms by Microorganisms
The biodegradation of phenolic ethers in soil and aquatic environments is a critical process for their removal. Microorganisms have evolved enzymatic pathways to utilize these compounds as a source of carbon and energy.
A key initial step in the microbial degradation of phenolic ethers is the cleavage of the ether bond, a process known as dealkylation. For methoxylated phenols, this often involves O-demethylation. Bacteria such as Pseudomonas fluorescens and Nocardia spp. are known to carry out this oxidative demethylation. uni-hannover.de This reaction is catalyzed by monooxygenase enzyme systems, which may involve cytochrome P-450. ros.edu.pl The demethylation of vanillate (B8668496), for example, results in the formation of protocatechuate and formaldehyde (B43269). uni-hannover.de
Following dealkylation, the resulting dihydroxylated aromatic compound, typically a catechol, undergoes aromatic ring cleavage. This is a critical step in the degradation pathway, as it breaks open the stable benzene (B151609) ring. The ring cleavage is catalyzed by dioxygenase enzymes and can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. acs.orgthescipub.com In the ortho-cleavage pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms to produce cis,cis-muconic acid. mdpi.com In the meta-cleavage pathway, catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, yielding 2-hydroxymuconic semialdehyde. acs.org
The identification of metabolic intermediates is crucial for elucidating the biodegradation pathways of phenolic ethers. As mentioned, the initial dealkylation of a methoxyphenol like vanillate produces protocatechuate. uni-hannover.de The subsequent ring cleavage of this intermediate leads to further breakdown products.
For the degradation of phenol (B47542), which serves as a model for simpler phenolic structures, catechol is a key intermediate. nih.gov The products of ring cleavage, cis,cis-muconic acid (from ortho cleavage) and 2-hydroxymuconic semialdehyde (from meta cleavage), are then further metabolized through a series of reactions into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. acs.orgmdpi.com This ultimately leads to the complete mineralization of the original compound to carbon dioxide and water.
| Process | Key Enzyme(s) | Initial Substrate (Example) | Key Intermediate(s) | Reference |
|---|---|---|---|---|
| O-Dealkylation | Monooxygenases (e.g., Cytochrome P-450) | Vanillate | Protocatechuate, Formaldehyde | uni-hannover.deros.edu.pl |
| Aromatic Ring Cleavage (ortho) | Catechol 1,2-dioxygenase | Catechol | cis,cis-Muconic acid | mdpi.com |
| Aromatic Ring Cleavage (meta) | Catechol 2,3-dioxygenase | Catechol | 2-Hydroxymuconic semialdehyde | acs.org |
Chemical Stability and Degradation in Aqueous and Soil Systems
In addition to biodegradation, phenolic ethers can undergo abiotic degradation in aqueous and soil environments. The chemical stability of these compounds is influenced by factors such as pH, temperature, and the presence of reactive chemical species.
In aqueous solutions, the stability of phenolic compounds can be pH-dependent. While the ether linkage is generally stable to hydrolysis under neutral conditions, cleavage can occur under strongly acidic conditions. Alkyl aryl ethers are typically cleaved at the alkyl-oxygen bond. The rate of hydrolysis for derivatives of phenol can vary significantly depending on the molecular structure.
In soil systems, the degradation of phenolic compounds is a complex process involving both biotic and abiotic pathways. The activity of soil enzymes, such as phenol oxidase, plays a significant role in the transformation of phenolics. nih.gov Environmental factors like soil pH and temperature can affect the activity of these enzymes and thus the rate of degradation. For instance, an increase in soil pH has been shown to increase phenol oxidase activity. nih.gov Phenolic compounds can also interact with soil components, which affects their stability and bioavailability.
Sorption and Mobility in Environmental Compartments
The transport and fate of phenolic ethers in the environment are heavily influenced by their sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the dissolved phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation.
Phenolic compounds can exist in soil in dissolved, sorbed, and polymerized forms. nih.gov The sorption of these compounds to soil is primarily governed by interactions with soil organic matter and clay minerals. nih.gov The extent of sorption is dependent on the properties of both the phenolic compound (e.g., its polarity and the nature of its substituent groups) and the soil (e.g., organic carbon content, clay content, and pH). researchgate.net
Soil organic matter is a key factor in the sorption of phenolic acids. nih.gov The removal of organic matter from soil has been shown to substantially decrease the sorption of these compounds. nih.gov The pH of the soil solution also plays a crucial role, as it affects the ionization state of the phenolic hydroxyl group and the surface charge of soil colloids. Generally, the sorption of phenolic compounds is higher at lower pH values. researchgate.net
The mobility of phenolic ethers in environmental compartments is inversely related to their sorption. Compounds that are strongly sorbed to soil particles will be less mobile and less likely to leach into groundwater. Conversely, more water-soluble and weakly sorbed compounds will be more mobile. The presence of other organic compounds can also influence sorption through competitive interactions for binding sites. nih.gov
Structure Reactivity and Structure Function Relationships of 3 Methoxy 4 Propoxyphenol Analogs
Influence of Alkoxy Chain Length and Position on Aromatic Ring Reactivity
The reactivity of a substituted benzene (B151609) ring in electrophilic aromatic substitution is largely dictated by the electronic properties of its substituents. Groups that donate electron density to the ring increase its nucleophilicity, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups deactivate the ring. Alkoxy groups (-OR), such as the methoxy (B1213986) and propoxy groups in 3-Methoxy-4-propoxyphenol, are potent activating groups. msu.edu This activation stems from the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.eduviu.ca The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group. Negative σ values indicate electron-donating, activating groups, while positive values signify electron-withdrawing, deactivating groups.
| Substituent | Position | Hammett Constant (σ) |
| Methoxy (-OCH₃) | meta | +0.12 |
| Methoxy (-OCH₃) | para | -0.27 |
| Ethoxy (-OCH₂CH₃) | para | -0.25 |
| Hydroxyl (-OH) | meta | +0.12 |
| Hydroxyl (-OH) | para | -0.37 |
Data compiled from various sources. cambridge.orgpitt.edu Note that a specific value for the propoxy group is not commonly tabulated, but it is expected to be very similar to the ethoxy group.
As shown in the table, alkoxy groups have negative σ values when in the para position, confirming their role as activating, electron-donating groups. The slightly less negative value for the ethoxy group compared to the methoxy group suggests a subtle decrease in the resonance donation effect, potentially offset by a slightly greater electron-donating inductive effect of the longer alkyl chain. However, for practical purposes, the activating influence of alkoxy groups of short to medium chain length is considered comparable. Increasing the alkyl chain length primarily affects physical properties like solubility and phase transition temperatures rather than causing a dramatic shift in electronic activation. researchgate.net
The position of the alkoxy group is critical. A methoxy group in the meta position has a positive σ value, indicating it acts as a deactivating group from this position. This is because the resonance effect, which is responsible for activation, does not extend to the meta position. Instead, the electron-withdrawing inductive effect of the electronegative oxygen atom dominates, reducing the ring's reactivity compared to benzene.
In this compound, all three substituents (-OH, -OCH₃, -OC₃H₇) are strong activating groups, making the aromatic ring significantly more reactive towards electrophiles than benzene itself.
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution:
The substituents on an aromatic ring not only affect its reactivity but also direct incoming electrophiles to specific positions. wikipedia.org The hydroxyl (-OH) and alkoxy (-OR) groups are strong ortho, para-directors due to the resonance effect that concentrates negative charge at these positions. msu.edulibretexts.org
In a polysubstituted ring like this compound, the directing effects of the existing groups must be considered collectively. The molecule has the following substitution pattern at the start:
Position 1: -OH
Position 2: Unsubstituted
Position 3: -OCH₃
Position 4: -OC₃H₇
Position 5: Unsubstituted
Position 6: Unsubstituted
The potential sites for electrophilic attack are positions 2, 5, and 6.
Position 2: This position is ortho to the -OH group and meta to the -OCH₃ group.
Position 5: This position is ortho to the -OC₃H₇ group and meta to the -OH group.
Position 6: This position is ortho to the -OCH₃ group and para to the -OC₃H₇ group.
When directing groups are in conflict, the most powerful activating group generally controls the regioselectivity. masterorganicchemistry.com In this case, the hydroxyl group is typically a slightly stronger activator than an alkoxy group. Therefore, substitution is most strongly directed to the positions ortho and para to the -OH group.
Reinforcing Effects: The directing effects of the -OH at C1 and the -OCH₃ at C3 both favor substitution at position 6 (para to -OH, ortho to -OCH₃) and position 2 (ortho to -OH, meta to -OCH₃). The -OC₃H₇ at C4 and the -OH at C1 both direct to position 5 (ortho to -OC₃H₇, meta to -OH).
Steric Hindrance: Position 2 is sterically hindered by being flanked by two substituents (-OH and -OCH₃). Similarly, position 6 is ortho to the methoxy group. Position 5 is ortho to the bulkier propoxy group. Steric hindrance generally disfavors substitution at crowded positions. libretexts.org
Considering these factors, position 5 is a highly probable site for substitution, being ortho to the activating propoxy group and para to the methoxy group. Position 2 is also activated but may be sterically hindered. The final product distribution in a reaction like halogenation or nitration would depend on the specific reaction conditions and the size of the incoming electrophile. libretexts.orgreddit.com
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SₙAr) is generally not a favorable reaction for electron-rich aromatic rings like this compound. wikipedia.org This type of reaction requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. Since this compound contains only electron-donating groups, it is deactivated towards nucleophilic attack.
Stereoelectronic Effects on Reaction Pathways and Product Distribution
Stereoelectronic effects are geometric constraints on molecules that arise from the spatial arrangement of orbitals. wikipedia.org These effects dictate that for a reaction to occur efficiently, the relevant orbitals must be properly aligned to allow for stabilizing interactions, such as the overlap between a filled donor orbital and an empty acceptor orbital. researchgate.net
In analogs of this compound, the conformations of the methoxy and propoxy groups are critical. For maximum resonance stabilization, the p-type lone pair orbital on the oxygen atom must be parallel to the p-orbitals of the aromatic ring. This requires the C-O bond of the alkoxy group to lie in the plane of the benzene ring.
However, in structures with ortho-disubstituted alkoxy groups, steric hindrance between the groups can force one or both of them to rotate out of the plane of the ring. This twisting disrupts the ideal orbital overlap for resonance, reducing the electron-donating capacity of the substituent. This conformational change has a direct stereoelectronic consequence: it weakens the activation of the ring and can influence reaction pathways that depend on this resonance stabilization.
For a molecule like this compound, the methoxy and propoxy groups are adjacent to the hydroxyl group. The preferred conformation will be a balance between maximizing stabilizing orbital overlaps (n_O → π*_aryl) and minimizing steric repulsion between the substituents. Any reaction whose transition state requires a specific conformation will be highly sensitive to these effects. For example, in a reaction involving metallation at a position ortho to an alkoxy group, the ability of the oxygen to coordinate with the metal cation can be influenced by its conformational freedom, thereby directing the reaction to one site over another.
Structure-Property Relationships in Self-Assembly and Co-crystallization Phenomena
The formation of ordered molecular assemblies, such as crystals and co-crystals, is governed by a complex interplay of non-covalent interactions. The structure of this compound contains several functional groups capable of participating in these interactions, making it a candidate for crystal engineering.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and a good acceptor. This is typically the dominant interaction in the crystal structures of phenols, leading to the formation of chains, rings, or more complex networks. rsc.orgresearchgate.net In analogs containing both phenol (B47542) and alcohol functionalities, the OH(phenol)···OH(alcohol) hydrogen bond is often the preferred interaction. rsc.org
Alkoxy Group Participation: The oxygen atoms of the methoxy and propoxy groups can act as hydrogen bond acceptors.
π-Interactions: The aromatic ring can participate in π-π stacking interactions and can also act as a weak acceptor for OH···π hydrogen bonds. znaturforsch.com
Van der Waals Forces: The propoxy chain provides a larger, more flexible nonpolar region compared to the methoxy group, which can influence crystal packing through van der Waals interactions.
The length and nature of alkoxy chains can significantly influence self-assembly. Studies on copillar pharmaguideline.comarenes bearing ω-hydroxyalkoxy groups have shown that a longer chain (6-hydroxyhexyloxy) leads to reversible self-assembly into dimers, whereas a shorter chain (4-hydroxybutyloxy) does not exhibit the same behavior. nih.gov This indicates that the flexibility and length of the propoxy chain in this compound could play a crucial role in directing its assembly into specific supramolecular architectures.
Co-crystallization involves incorporating a second molecule (a coformer) into the crystal lattice. nih.govresearchgate.net Given the strong hydrogen-bonding capability of the phenolic group, this compound could readily form co-crystals with other molecules that have complementary hydrogen bond acceptors or donors, such as carboxylic acids, amides, or pyridines. The final crystal structure would be a result of the competition and synergy between the various possible hydrogen bonds and packing forces. nih.gov
Correlation between Molecular Structure and Catalytic Adsorption Behavior
The interaction of phenolic compounds with catalyst surfaces is a critical step in many industrial processes, such as hydrogenation and hydrodeoxygenation (HDO) for biofuel upgrading. The molecular structure of the phenolic compound directly influences its adsorption behavior.
Studies on guaiacol (B22219) (2-methoxyphenol), a structural analog of this compound, have provided insights into this relationship. The adsorption of guaiacol on metal catalyst surfaces often occurs through the hydroxyl group. This interaction can activate the molecule for subsequent reactions. The orientation of the adsorbed molecule can determine the reaction pathway, for example, favoring either demethoxylation or direct deoxygenation.
| Property | Correlation with Adsorption Capacity | Rationale |
| Hydrophobicity | Positive | Increased hydrophobicity (higher log K_ow) leads to stronger adsorption on nonpolar surfaces. The propoxy group increases the hydrophobicity of this compound compared to simpler phenols. |
| Solubility | Negative | Lower aqueous solubility generally corresponds to higher adsorption from water. |
| pKa | Negative | A lower pKa (stronger acidity) can be associated with increased adsorption, though the effect is complex and pH-dependent. |
| π-electron density | Positive | For adsorbents like graphene, a higher π-electron density on the aromatic ring of the phenol enhances π-π stacking interactions, leading to stronger adsorption. |
The presence of multiple oxygen-containing functional groups in this compound allows for various modes of interaction with a catalyst surface, including hydrogen bonding and dative bonding through the oxygen lone pairs. The relative strength of these interactions will depend on the nature of the catalyst surface (e.g., acidic vs. basic sites, metal type).
Advanced Applications in Chemical Science and Engineering
Building Blocks for Advanced Polymer Materials
The quest for sustainable and high-performance polymers has led to a growing interest in biomass-derived monomers. Phenolic compounds derived from lignin (B12514952), such as guaiacol (B22219) and its derivatives, are particularly promising as replacements for petrochemical feedstocks. jk-sci.comtaylorandfrancis.comwikipedia.orgresearchgate.netgoogle.com 3-Methoxy-4-propoxyphenol, with its guaiacol-like core, is a potential candidate for the synthesis of advanced polymer materials.
Photocrosslinkable polymers, which solidify or "cure" upon exposure to light, are essential in a wide range of technologies, including coatings, adhesives, and 3D printing. researchgate.netnih.govlibretexts.orgmdpi.com The development of bio-based photo-curable resins is an active area of research. Phenolic compounds, particularly those derived from lignin like eugenol (B1671780) and vanillin, have been explored for the synthesis of photocrosslinkable polymers. jk-sci.comnih.govchemicalbook.comresearchgate.net
The phenolic hydroxyl group and the aromatic ring in this compound offer reactive sites for modification to introduce photocrosslinkable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. While specific studies on the use of this compound in this context are not yet prevalent, research on analogous molecules provides a strong precedent. For instance, eugenol-derived methacrylates have been successfully used in photoinduced polymerization to produce bio-based polymers. chemicalbook.comconicet.gov.ar The synthesis of a complex photocrosslinkable prepolymer, 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate, highlights the utility of phenolic structures in creating intricate polymer architectures. google.com It is plausible that this compound could be similarly functionalized to create novel prepolymers for UV-curable resins.
Table 1: Potential Functional Groups for Photocrosslinking
| Functional Group | Description |
|---|---|
| Acrylate | A common functional group that undergoes rapid polymerization upon UV exposure in the presence of a photoinitiator. |
| Methacrylate | Similar to acrylates but often provides polymers with higher thermal stability and hardness. |
| Epoxide | Can undergo cationic photopolymerization, offering advantages such as low shrinkage. |
The reliance on petrochemical feedstocks for polymer production raises significant environmental concerns. Lignin, a complex aromatic biopolymer, is an abundant and renewable resource for aromatic chemicals that can serve as building blocks for sustainable polymers. jk-sci.comtaylorandfrancis.comresearchgate.netgoogle.com Phenolic compounds such as vanillin, eugenol, and ferulic acid are readily obtained from lignin and are being actively investigated for the synthesis of bio-based polymers, including epoxy resins, polycarbonates, and polyesters. jk-sci.comgoogle.com
A closely related compound, 2-Methoxy-4-vinylphenol (MVP), which can be derived from ferulic acid, has been demonstrated as a versatile bio-based monomer for both thermoplastics and thermoset polymers. bohrium.comacademax.comprepchem.commasterorganicchemistry.com MVP has been used to create a variety of functional monomers for radical polymerizations, leading to polymers with a wide range of thermal properties. bohrium.comacademax.comprepchem.commasterorganicchemistry.com Given the structural similarity, this compound could potentially be converted into vinyl derivatives or other polymerizable monomers, contributing to the development of novel bio-derived polymers. The presence of the propoxy group, in addition to the methoxy (B1213986) group, could offer a means to fine-tune the physical properties of the resulting polymers, such as their glass transition temperature and solubility.
Table 2: Comparison of Lignin-Derived Phenolic Monomers
| Monomer | Source | Potential Polymer Applications |
|---|---|---|
| Vanillin | Lignin | Epoxy resins, polyesters, polyimines |
| Eugenol | Lignin | Methacrylate polymers, epoxy resins |
| Ferulic Acid | Lignin | Polyesters, polyamides, vinyl polymers |
| 2-Methoxy-4-vinylphenol (MVP) | Ferulic Acid | Thermoplastics, thermosets |
| This compound | Guaiacol derivative | Potential for various bio-derived polymers |
Supramolecular Chemistry and Host-Guest Inclusion
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular interactions. The specific functional groups on this compound make it an interesting candidate for applications in this field.
Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. chemicalbook.combohrium.com These materials have potential applications in gas storage, separation, and catalysis. The design of HOFs relies on the predictable and directional nature of hydrogen bonds.
Molecules containing both hydrogen bond donors (like the hydroxyl group in phenols) and acceptors (like the oxygen atoms in the methoxy and propoxy groups) are excellent candidates for the construction of HOFs. bohrium.com Substituted phenols, in particular, have been studied for their ability to form hydrogen-bonded complexes. libretexts.org The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and propoxy groups can act as hydrogen bond acceptors. This combination of functionalities could allow the molecule to self-assemble into well-defined, ordered structures, potentially forming porous frameworks. The size and shape of the pores in such a framework would be influenced by the steric bulk of the propoxy group. While there are no specific studies on HOFs constructed from this compound, the principles of HOF design strongly suggest its potential as a building block in this area. bohrium.com
Analytical Standards and Reference Materials in Chemical Research
Accurate and reliable analytical measurements are fundamental to chemical research and development. Certified Reference Materials (CRMs) are crucial for method validation, calibration, and ensuring the quality and comparability of analytical data. researchgate.net
While a specific certified reference material for this compound is not widely documented, the availability of analytical standards for structurally similar compounds like 4-Methoxyphenol underscores the importance of such materials. An analytical standard for this compound would be essential for researchers working on its synthesis, characterization, and application. It would allow for the accurate quantification of the compound in various matrices and would be indispensable for quality control in any potential industrial applications. The process of creating a CRM involves rigorous characterization to establish its purity and identity with a high degree of confidence, often involving multiple analytical techniques. researchgate.net
Intermediates in Complex Organic Synthesis
The term "intermediate" in organic synthesis refers to a molecule that is formed from the reactants and reacts further to give the observed products of a chemical reaction. Multi-step synthesis is a common strategy for creating complex molecules.
This compound can be considered as a derivative of guaiacol, a versatile chemical intermediate. nih.gov The synthesis of this compound itself can be envisioned through a Williamson ether synthesis, a well-established method for forming ethers. taylorandfrancis.comwikipedia.orggoogle.com This reaction would typically involve the deprotonation of the hydroxyl group of a suitably protected 4-hydroxy-3-methoxyphenol followed by reaction with a propyl halide.
Once formed, this compound possesses several functional groups that can be further elaborated, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. For example, the phenolic hydroxyl group can be further alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions. The synthesis of resveratrol (B1683913) methoxy derivatives, for instance, highlights how modifications to the hydroxyl and methoxy groups on a phenolic core can lead to compounds with interesting biological activities. Similarly, the synthesis of 3-methoxypropiophenone, a key intermediate for the drug tapentadol, showcases the importance of substituted methoxy-phenols in medicinal chemistry. google.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate |
| 2-Methoxy-4-vinylphenol (MVP) |
| This compound |
| 3-methoxypropiophenone |
| 4-Methoxyphenol |
| Acrylate |
| Epoxide |
| Eugenol |
| Ferulic acid |
| Guaiacol |
| Methacrylate |
| Resveratrol |
| Tapentadol |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxy-4-propoxyphenol, and how can reaction conditions be optimized?
- Methodology :
- Synthetic Routes : Utilize phenolic alkylation or nucleophilic substitution reactions. For example, propoxylation of 3-methoxy-4-hydroxyphenol using propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Vary reaction temperature (60–120°C), solvent polarity (DMF vs. acetone), and catalyst (phase-transfer catalysts for higher yields). Monitor progress via TLC or HPLC .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, K₂CO₃ | 72 | 98 |
| Acetone, 60°C, NaH | 58 | 95 |
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C3, propoxy at C4) via chemical shifts (δ 3.8–4.2 ppm for OCH₃ and OCH₂CH₂CH₃) .
- FT-IR : Identify phenolic O-H stretch (~3200 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 212.1 (calculated for C₁₀H₁₄O₃) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Handling : Use PPE (gloves, lab coat, safety goggles) and local exhaust ventilation to minimize inhalation/contact .
Q. What in vitro assays are appropriate for initial bioactivity screening?
- Methodology :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values ≤ 50 µM suggest potency) .
- Enzyme Inhibition : Test CYP450 interactions (e.g., CYP2B6 inhibition using 7-ethoxy-4-trifluoromethylcoumarin as substrate) .
Advanced Research Questions
Q. How can contradictory results in bioactivity studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodology :
- Dose-Response Analysis : Test concentrations from 1 µM to 1 mM to identify threshold effects .
- Redox Environment Control : Use chelators (EDTA) to isolate metal-ion-mediated pro-oxidant activity .
- Reference Standards : Compare with structurally similar compounds (e.g., 4-hydroxy-3-methoxy derivatives) to validate mechanisms .
Q. What strategies mitigate degradation of this compound under varying pH and temperature?
- Methodology :
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h; analyze via HPLC for decomposition products (e.g., quinones) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C) .
- Stabilizers : Add antioxidants (0.1% BHT) to storage solutions .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to CYP450 enzymes or antioxidant transcription factors (Nrf2) .
- QSAR Models : Corolate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can regioselectivity challenges in electrophilic substitution reactions be optimized?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to control substitution patterns .
- Catalytic Systems : Use Lewis acids (FeCl₃) to enhance para-selectivity in alkylation reactions .
Data Contradiction Analysis Example
Issue : Conflicting reports on CYP450 inhibition efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
